molecular formula C13H12FNOS B7475127 4-fluoro-N~1~-methyl-N~1~-(3-thienylmethyl)benzamide

4-fluoro-N~1~-methyl-N~1~-(3-thienylmethyl)benzamide

Cat. No. B7475127
M. Wt: 249.31 g/mol
InChI Key: NDZFPVCCZKGZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N~1~-methyl-N~1~-(3-thienylmethyl)benzamide, also known as 4F-MTMB, is a novel synthetic cannabinoid that has gained attention in recent years due to its potential as a research chemical. This compound is structurally similar to other synthetic cannabinoids, but its unique chemical properties make it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 4-fluoro-N~1~-methyl-N~1~-(3-thienylmethyl)benzamide involves its binding to CB1 and CB2 receptors in the brain. This binding results in the activation of various signaling pathways, which can lead to changes in neuronal activity and synaptic transmission. Additionally, this compound has been shown to have a high affinity for CB1 receptors, which may contribute to its potent pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent pharmacological effects on the endocannabinoid system. This compound has been shown to modulate pain perception, appetite, and mood in animal models. Additionally, this compound has been shown to have potent anticonvulsant effects, which may make it a promising candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N~1~-methyl-N~1~-(3-thienylmethyl)benzamide in scientific research is its potency and selectivity for CB1 and CB2 receptors. This compound can be used to study the effects of synthetic cannabinoids on neuronal activity and synaptic transmission with high specificity. However, one limitation of using this compound is its potential for abuse and dependence. Researchers must take precautions to ensure that this compound is used safely and responsibly in scientific research.

Future Directions

There are several future directions for research involving 4-fluoro-N~1~-methyl-N~1~-(3-thienylmethyl)benzamide. One area of interest is the potential therapeutic applications of this compound. Studies have shown that this compound has potent anticonvulsant effects, which may make it a promising candidate for the treatment of epilepsy. Additionally, this compound may have potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Future research may also focus on the development of new synthetic cannabinoids with improved pharmacological properties and reduced potential for abuse and dependence.

Synthesis Methods

The synthesis of 4-fluoro-N~1~-methyl-N~1~-(3-thienylmethyl)benzamide involves the reaction of 4-fluorobenzoyl chloride with N-methyl-3-thiophenemethylamine in the presence of a base. This reaction results in the formation of this compound, which can be purified through various methods such as chromatography.

Scientific Research Applications

4-fluoro-N~1~-methyl-N~1~-(3-thienylmethyl)benzamide has been primarily used in scientific research as a tool for studying the endocannabinoid system. This compound has been shown to bind to CB1 and CB2 receptors in the brain, which are involved in various physiological processes such as pain modulation, appetite regulation, and mood regulation. Additionally, this compound has been used to study the effects of synthetic cannabinoids on neuronal activity and synaptic transmission.

properties

IUPAC Name

4-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c1-15(8-10-6-7-17-9-10)13(16)11-2-4-12(14)5-3-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFPVCCZKGZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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